
3-Fluoro-5-(morpholinomethyl)phenylboronic acid
Overview
Description
“3-Fluoro-5-(morpholinomethyl)phenylboronic acid” is a boronic acid derivative. Boronic acids are important chemical building blocks employed in cross-coupling reactions . It’s a useful intermediate in pharmaceutical intermediate .
Chemical Reactions Analysis
Boronic acids, including “3-Fluoro-5-(morpholinomethyl)phenylboronic acid”, are known to be involved in cross-coupling reactions . They have the ability to reversibly bind diol functional groups, which has been utilized for fluorescent detection of saccharides .Scientific Research Applications
Drug Design and Delivery
3-Fluoro-5-(morpholinomethyl)phenylboronic acid: is a compound of interest in the design of new drugs and drug delivery systems. Its boronic acid group can form reversible covalent bonds with diols and carbohydrates, making it useful for targeting biological molecules or constructing responsive drug delivery platforms .
Neutron Capture Therapy
This compound could potentially be used as a boron-carrier in neutron capture therapy (NCT), a targeted cancer treatment. When boron-loaded compounds are irradiated with neutrons, they produce high-energy alpha particles that can destroy cancer cells .
Diagnostic Agents
The boronic acid moiety can interact with sugars, which could be exploited in the development of diagnostic agents for diseases like diabetes, where monitoring sugar levels is crucial .
Sensing Technologies
Due to its ability to bind with sugars, 3-Fluoro-5-(morpholinomethyl)phenylboronic acid can be used in the development of sensing technologies for detecting glucose or other saccharides in biological fluids .
Material Science
In material science, this compound can be used to modify surface properties of materials or create polymers with specific functionalities, such as glucose-responsive hydrogels that can be used in drug delivery systems .
Organic Synthesis
The boronic acid group is a versatile handle in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .
Each of these applications leverages the unique chemical properties of 3-Fluoro-5-(morpholinomethyl)phenylboronic acid , particularly its boronic acid group, to create innovative solutions in various fields of scientific research. The compound’s reactivity and stability under physiological conditions are critical factors that influence its utility in these applications. It’s important to note that the stability and reactivity can be influenced by the pH and the presence of other functional groups in the molecule .
properties
IUPAC Name |
[3-fluoro-5-(morpholin-4-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-11-6-9(5-10(7-11)12(15)16)8-14-1-3-17-4-2-14/h5-7,15-16H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIUSYOUUIDNCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101197130 | |
| Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-(morpholinomethyl)phenylboronic acid | |
CAS RN |
1704066-79-4 | |
| Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704066-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-fluoro-5-(4-morpholinylmethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101197130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



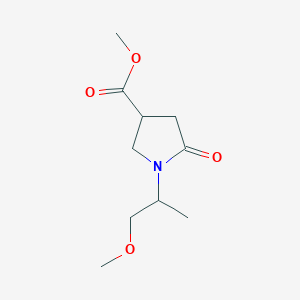
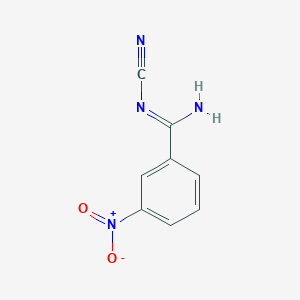

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)
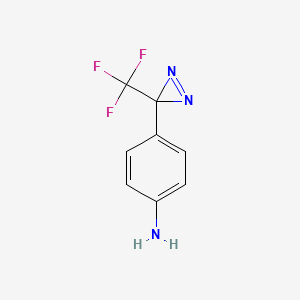
![(s)-6-((6-Chloropyridin-3-yl)methoxy)-2-nitro-6,7-dihydro-5h-imidazo[2,1-b][1,3]oxazine](/img/structure/B1406844.png)

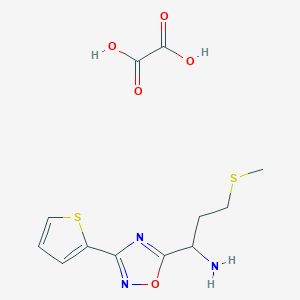
![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)
![Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1406851.png)
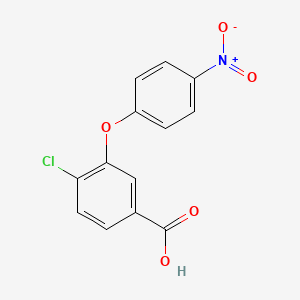

![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)
